molecular formula C7H7BrN2O2 B11765568 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid CAS No. 1780355-27-2

3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid

Cat. No.: B11765568
CAS No.: 1780355-27-2
M. Wt: 231.05 g/mol
InChI Key: YJDRWZMYCKQQLM-UHFFFAOYSA-N
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Description

3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid is a heterocyclic compound with the molecular formula C6H7BrN2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrole and imidazole derivatives.

    Bromination: The bromination of the pyrrole ring is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.

    Cyclization: The cyclization of the brominated intermediate is carried out using suitable reagents and catalysts to form the fused imidazole-pyrrole ring system.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid include:

    6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole: Lacks the bromine and carboxylic acid groups.

    3-Bromo-5H-pyrrolo[1,2-a]imidazole: Lacks the carboxylic acid group.

    6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylic acid: Lacks the bromine group

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and fused ring system.

Properties

IUPAC Name

3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c8-5-2-9-6-1-4(7(11)12)3-10(5)6/h2,4H,1,3H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDRWZMYCKQQLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN2C1=NC=C2Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780355-27-2
Record name 3-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-6-carboxylic acid
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